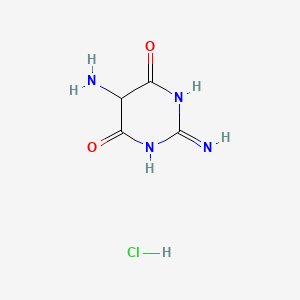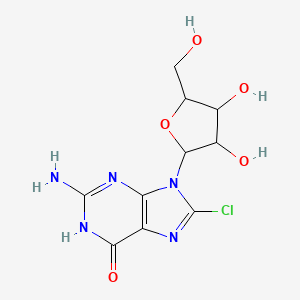
2,5-diamino-4-hydroxy-1H-pyrimidin-6-one,hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diamino-4-hydroxy-1H-pyrimidin-6-one, hydrochloride is a chemical compound with the molecular formula C4H6N4O2·HCl. It is also known as 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride. This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are significant in various fields, including pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diamino-4-hydroxy-1H-pyrimidin-6-one, hydrochloride typically involves the reaction of diethyl malonate with guanidine hydrochloride in the presence of sodium ethoxide. The reaction mixture is heated under reflux conditions, followed by the addition of sodium nitrite and acetic acid. The resulting solid is then treated with sodium dithionite to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually produced in powder or crystalline form and stored under inert gas conditions to prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Diamino-4-hydroxy-1H-pyrimidin-6-one, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrimidine-4,6-dione derivatives, while substitution reactions can yield various alkylated or acylated pyrimidine compounds .
Aplicaciones Científicas De Investigación
2,5-Diamino-4-hydroxy-1H-pyrimidin-6-one, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly antiviral drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-diamino-4-hydroxy-1H-pyrimidin-6-one, hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA synthesis in microorganisms. This inhibition can lead to antimicrobial and antiviral effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diamino-6-hydroxypyrimidine: This compound is a selective inhibitor of GTP cyclohydrolase I and is used to block nitric oxide production in cells.
5-Amino-4,6-dihydroxypyrimidine: Known for its use in synthesizing antimicrobial agents.
Uniqueness
2,5-Diamino-4-hydroxy-1H-pyrimidin-6-one, hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Propiedades
Fórmula molecular |
C4H7ClN4O2 |
|---|---|
Peso molecular |
178.58 g/mol |
Nombre IUPAC |
5-amino-2-imino-1,3-diazinane-4,6-dione;hydrochloride |
InChI |
InChI=1S/C4H6N4O2.ClH/c5-1-2(9)7-4(6)8-3(1)10;/h1H,5H2,(H3,6,7,8,9,10);1H |
Clave InChI |
ZCVPAHQNTHFHOH-UHFFFAOYSA-N |
SMILES canónico |
C1(C(=O)NC(=N)NC1=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B12506265.png)

![tert-Butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12506279.png)



![N-(4-butylphenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12506312.png)
![(2R)-3-(6-bromo-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12506313.png)

![Methyl 3-[[3-hydroxy-2-(phenylcarbamoyl)but-2-enylidene]amino]thiophene-2-carboxylate](/img/structure/B12506319.png)
![N-(2,4-dimethoxyphenyl)-2-[2-(3-methylpiperidin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B12506327.png)

![benzyl N-(2-{2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl}-2-oxoethyl)carbamate](/img/structure/B12506339.png)
![2-[2-(Methylsulfanyl)phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12506347.png)
